![molecular formula C16H18N2O6 B3930972 N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3930972.png)
N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid
Vue d'ensemble
Description
N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid (APG) is a synthetic compound that has been extensively studied for its potential applications in scientific research. APG is a derivative of glutamic acid and is known to possess unique biochemical and physiological properties that make it an attractive candidate for various research applications.
Mécanisme D'action
The mechanism of action of N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid is not fully understood, but it is believed to involve the binding of this compound to target enzymes or proteins. This compound is known to possess a reactive acryloyl group, which may form covalent bonds with target proteins or enzymes, leading to their inhibition or modification.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of glutamate and glutamine metabolism, the modulation of ion channel activity, and the regulation of protein-protein interactions. This compound has also been shown to possess anti-inflammatory and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid in lab experiments is its ability to selectively target specific enzymes or proteins, leading to more precise and accurate results. This compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including neurological disorders and cancer. Another area of interest is the exploration of this compound's potential as a tool for studying protein-protein interactions and enzyme inhibition. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Applications De Recherche Scientifique
N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid has been widely used in various scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interaction studies. This compound has been shown to inhibit the activity of various enzymes such as glutamate dehydrogenase and glutaminase, which are involved in the metabolism of glutamate and glutamine. This compound has also been used as a tool to study protein-protein interactions, particularly those involving glutamate receptors.
Propriétés
IUPAC Name |
2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-10(19)17-13(9-11-5-3-2-4-6-11)15(22)18-12(16(23)24)7-8-14(20)21/h2-6,9,12H,7-8H2,1H3,(H,17,19)(H,18,22)(H,20,21)(H,23,24)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVIYTSHQKTABY-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



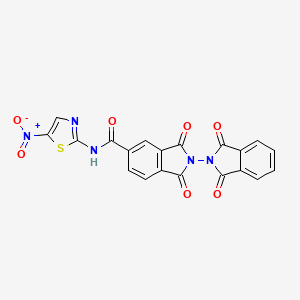
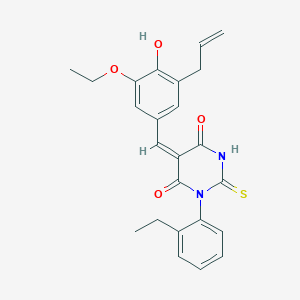
![2-[(2-chlorobenzyl)thio]-N-[(5-isopropylisoxazol-3-yl)methyl]acetamide](/img/structure/B3930908.png)
![2-{[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3930911.png)
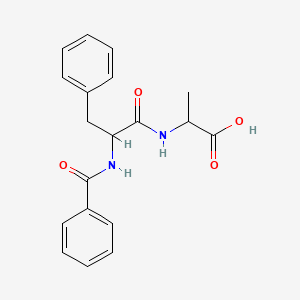
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B3930941.png)
![4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(3-phenylpropyl)morpholine](/img/structure/B3930944.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B3930946.png)

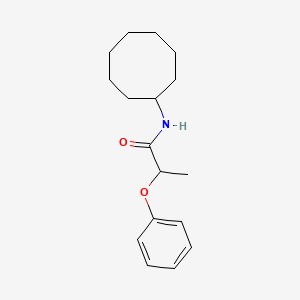
![6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3930973.png)
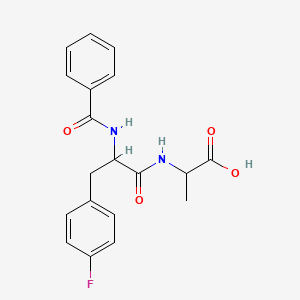
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B3930978.png)
